3-Methyl-2-benzothiazolinone hydrazone hydrochloride is a chemical compound characterized by its molecular formula and a molar mass of approximately 215.71 g/mol. It is known for its utility as a chromogenic reagent, particularly in the detection of aldehydes and ketones. The compound appears as a white to off-white crystalline powder and is soluble in water, with a pH range of 3 to 4 when dissolved at 0.4% concentration .
Additionally, it can react with aldehydes to form colored complexes, which can be quantified spectrophotometrically, thus serving as a valuable tool in analytical chemistry .
3-Methyl-2-benzothiazolinone hydrazone hydrochloride exhibits notable biological activity, particularly in its toxicity profile. The compound has been classified as toxic if ingested, with an oral LD50 value of 149 mg/kg in rats, indicating significant acute toxicity . Its biological applications also extend to research settings where it is utilized to study enzyme activities and metabolic pathways involving carbonyl compounds.
The synthesis of 3-Methyl-2-benzothiazolinone hydrazone hydrochloride typically involves the condensation reaction between 3-methyl-2-benzothiazolinone and hydrazine or its derivatives. This reaction can be catalyzed under acidic conditions to facilitate the formation of the hydrazone linkage. The process generally requires careful control of temperature and pH to ensure high yield and purity .
The primary applications of 3-Methyl-2-benzothiazolinone hydrazone hydrochloride include:
Its versatility makes it a valuable compound in both industrial and laboratory settings .
Interaction studies involving 3-Methyl-2-benzothiazolinone hydrazone hydrochloride often focus on its reactivity with various electrophiles and nucleophiles. These studies help elucidate its mechanism of action when used as a reagent in organic synthesis. Furthermore, research has shown that this compound can interact with biological macromolecules, influencing enzymatic activities and potentially leading to cytotoxic effects due to its toxic nature .
Several compounds share structural or functional similarities with 3-Methyl-2-benzothiazolinone hydrazone hydrochloride. Here are some notable examples:
Compound Name | CAS Number | Key Features |
---|---|---|
Benzothiazolinone Hydrazone | 149022-15-1 | Used similarly as a chromogenic reagent |
2-Benzothiazolinone Hydrazone | 4338-98-1 | Exhibits similar reactivity but different toxicity |
5-Methylbenzothiazole | 100-55-0 | Related structure; used in dye synthesis |
Uniqueness:
3-Methyl-2-benzothiazolinone hydrazone hydrochloride is distinguished by its specific application in detecting carbonyl compounds due to its high reactivity and selectivity compared to other benzothiazolinones. Its unique hydrazone functionality allows for specific interactions that enhance its efficacy as a chromogenic reagent .